molecular formula C27H25ClN2O6S B11055564 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B11055564
M. Wt: 541.0 g/mol
InChI Key: MTHLTRMUTUFTPM-WJTDDFOZSA-N
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Description

4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a chlorophenyl group, and a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the chlorophenyl and ethoxyphenyl groups via Friedel-Crafts acylation. The final step involves sulfonation to attach the benzenesulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typical for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules.

Biology

Biologically, the compound’s sulfonamide group suggests potential as an antibacterial agent, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in designing new drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide exerts its effects depends on its application. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The compound’s interactions with molecular targets and pathways involve binding to enzyme active sites, disrupting normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-{2-(2-chlorophenyl)-3-[(4-methoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide
  • 4-(2-{2-(2-bromophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(2-{2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

4-[2-[(3E)-2-(2-chlorophenyl)-3-[(4-ethoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H25ClN2O6S/c1-2-36-19-11-9-18(10-12-19)25(31)23-24(21-5-3-4-6-22(21)28)30(27(33)26(23)32)16-15-17-7-13-20(14-8-17)37(29,34)35/h3-14,24,31H,2,15-16H2,1H3,(H2,29,34,35)/b25-23+

InChI Key

MTHLTRMUTUFTPM-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4Cl)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4Cl)O

Origin of Product

United States

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